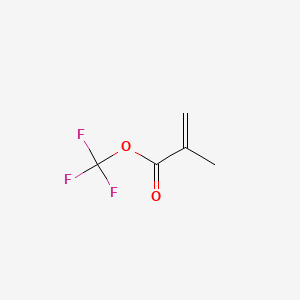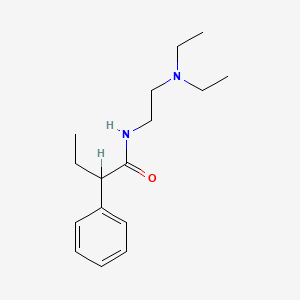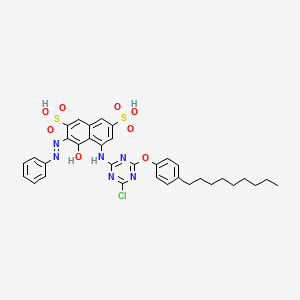
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C16H23Cl3O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with 1-methylheptanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Applications De Recherche Scientifique
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate involves the disruption of plant growth processes. It mimics the action of natural plant hormones called auxins, leading to uncontrolled and abnormal growth, ultimately causing the death of the target weeds. The compound binds to specific auxin receptors in the plant cells, triggering a cascade of molecular events that interfere with normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
Methyl 2-(2,4,5-trichlorophenoxy)propionate: A closely related ester with similar chemical properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A compound with similar herbicidal activity but different chemical structure.
Uniqueness
1-Methylheptyl 2-(2,4,5-trichlorophenoxy)propionate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain (1-methylheptyl) provides enhanced lipophilicity, making it more effective in penetrating plant tissues compared to shorter-chain analogs .
Propriétés
Numéro CAS |
53404-14-1 |
|---|---|
Formule moléculaire |
C17H23Cl3O3 |
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
octan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C17H23Cl3O3/c1-4-5-6-7-8-11(2)22-17(21)12(3)23-16-10-14(19)13(18)9-15(16)20/h9-12H,4-8H2,1-3H3 |
Clé InChI |
NBWODOKZOKFQJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)

